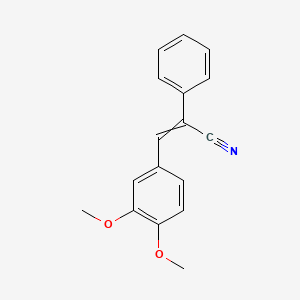

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQFKZSOPMQHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis begins with 3,4-dimethoxybenzaldehyde and phenylacetonitrile in the presence of a catalytic base, typically piperidine or ammonium acetate, under reflux conditions in ethanol or toluene. The mechanism proceeds via deprotonation of the methylene group, followed by nucleophilic attack on the aldehyde carbonyl, elimination of water, and formation of the conjugated nitrile.

Representative Procedure

-

Reactants : 3,4-Dimethoxybenzaldehyde (1.0 equiv), phenylacetonitrile (1.2 equiv).

-

Catalyst : Piperidine (10 mol%) or ammonium acetate (15 mol%).

-

Solvent : Ethanol (reflux, 80°C) or toluene (reflux, 110°C).

-

Reaction Time : 6–12 hours.

-

Workup : Quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography.

Optimization and Yield Enhancements

-

Solvent Effects : Toluene improves reaction rates due to higher boiling points, achieving yields of 78–85%, compared to 65–72% in ethanol.

-

Catalyst Screening : Lewis acids like ZnCl₂ or CeCl₃ enhance electrophilicity of the aldehyde, reducing side reactions.

-

Microwave Assistance : Microwave irradiation at 100°C for 30 minutes increases yields to 88% while reducing reaction time.

Transition Metal-Catalyzed Cycloisomerization

Palladium and copper catalysts enable alternative routes via cycloisomerization of carbonyl-ene-nitrile precursors, offering superior regioselectivity for complex substrates.

Palladium-Catalyzed Three-Component Coupling

A Pd(0)/Pd(II) system facilitates coupling between 2-(cyanomethyl)phenol, aryl halides, and carbon monoxide to form benzofuran intermediates, which are subsequently functionalized to yield the target compound.

Key Steps :

-

Oxidative Addition : Aryl halide reacts with Pd(0) to form Pd(II)-aryl complexes.

-

Carbonyl Insertion : CO inserts into the Pd–C bond, generating acylpalladium intermediates.

-

Reductive Elimination : Formation of the benzofuran core, followed by nitrile incorporation.

Conditions :

Copper-Mediated Cyclization

Cu(OTf)₂ catalyzes the cycloisomerization of nitrile-containing enones, enabling direct access to the target structure without requiring pre-functionalized intermediates.

Procedure :

-

Substrate : Carbonyl-ene-nitrile precursor (0.4 mmol).

-

Catalyst : Cu(OTf)₂ (5 mol%).

-

Solvent : Dichloroethane at 70°C.

Three-Component Friedel-Crafts-Type Reactions

Benziodoxole triflate (BXT)-mediated reactions provide a modular approach, enabling the incorporation of diverse aryl groups into the nitrile framework.

General Protocol

-

Reactants : Heteroarene (1.2 equiv), ynamide (1.0 equiv), BXT (1.2 equiv).

-

Solvent : Hexafluoroisopropanol (HFIP) at 0°C.

-

Reaction Time : 10 minutes.

-

Workup : Extraction with ethyl acetate, chromatography.

Example :

-

Product : (Z)-3-(2-(3,3-Bis(trifluoromethyl)-1λ³-benzo[d]iodaoxol-1(3H)-yl)-1-(4-methoxy-3-methylphenyl)hex-1-en-1-yl)oxazolidin-2-one.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield | Selectivity |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine | Ethanol | 80°C | 12 h | 65–72% | Moderate |

| Knoevenagel (Microwave) | NH₄OAc | Toluene | 100°C | 0.5 h | 88% | High |

| Pd-Catalyzed Coupling | Pd(PCy₃)₂/PPh₃ | DMF | 100°C | 24 h | 70–75% | High |

| Cu-Mediated Cyclization | Cu(OTf)₂ | ClCH₂CH₂Cl | 70°C | 15 h | 53–60% | Moderate |

| Friedel-Crafts (BXT) | – | HFIP | 0°C | 10 min | 66–80% | High |

Spectroscopic Characterization

1H NMR (600 MHz, CDCl₃) :

-

δ 7.30 (d, J = 7.8 Hz, 2H, aromatic), 7.20 (d, J = 7.8 Hz, 2H, aromatic), 6.93 (s, 1H, vinyl), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

13C NMR (151 MHz, CDCl₃) :

HRMS (ESI+) :

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below summarizes key structural analogs and their properties:

Chemical Reactivity and Functional Group Effects

- Electron-Donating vs. Withdrawing Groups: The methoxy groups in the target compound donate electron density, stabilizing the conjugated system. The methyl group in the 4-methylphenyl derivative () sterically hinders reactions but improves thermal stability .

Stereochemical Considerations :

- The (E)-configuration of the target compound (confirmed via InChIKey ) influences molecular packing and intermolecular interactions, critical for crystallization behavior compared to (Z)-isomers.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile, also known as 3,4-Dimethoxy-α-Phenylcinnamonitrile, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a phenylpropene backbone and a nitrile functional group, suggests various biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

- Molecular Formula : C₁₇H₁₅N₁O₂

- Molar Mass : 265.31 g/mol

- Structure : The compound features two methoxy groups on a phenyl ring, enhancing its lipophilicity and potential for biological interactions.

Antibacterial Activity

Preliminary studies indicate that 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile exhibits moderate antibacterial properties. A study published in "Letters in Applied Microbiology" demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism of action remains to be fully elucidated, but it is believed to disrupt bacterial cell integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | Moderate |

Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory effects. It is hypothesized that the methoxy groups could enhance its ability to modulate inflammatory pathways. In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.

Anticancer Properties

The anticancer potential of 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile has been highlighted in several studies. It appears to inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. For instance, investigations into structurally related compounds have shown their ability to interact with cellular pathways involved in tumor growth.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

The exact mechanisms through which 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets such as enzymes and receptors involved in inflammation and cancer progression. Molecular docking studies suggest potential binding affinities with proteins associated with these pathways .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of several cinnamaldehyde derivatives, including this compound. Results indicated significant inhibition against specific bacterial strains, prompting further exploration into its therapeutic applications.

- Anticancer Activity : Research involving similar compounds revealed a consistent pattern of inducing apoptosis in cancer cells. The presence of methoxy groups was noted to enhance cellular uptake and efficacy against various cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 3,4-dimethoxyphenylacetonitrile and benzaldehyde derivatives. Key variables include:

- Catalysts : Base catalysts like NaOH or KCO enhance nucleophilic addition .

- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction efficiency; ethanol or methanol may reduce side reactions .

- Temperature : Moderate heating (60–80°C) balances reaction rate and selectivity .

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.7–7.5 ppm), and nitrile absence (no peak, confirmed by IR) .

- IR : A sharp C≡N stretch near 2220–2240 cm confirms the nitrile group .

- Mass Spectrometry : Molecular ion peak ([M+H]) should match the molecular weight (CHNO, ~289.3 g/mol) .

Q. What strategies are recommended for screening the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with aromatic-binding pockets (e.g., tyrosine kinases, cytochrome P450) due to the compound's aryl groups .

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with IC determination .

- Controls : Include known inhibitors (positive controls) and DMSO solvent blanks to validate results .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and binding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gap, dipole moment) and nitrile reactivity .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on π-π stacking with phenyl rings and hydrogen bonding via methoxy groups .

- MD Simulations : Run 100 ns trajectories to assess binding stability in solvated systems .

Q. How should researchers resolve contradictions in reaction yield data when scaling up synthesis?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test temperature, solvent ratio, and catalyst loading interactions .

- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps or byproduct formation .

- Scale-Dependent Adjustments : Increase stirring efficiency and optimize dropwise addition of reagents to maintain heat/mass transfer .

Q. What methodologies are effective for designing derivatives to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SOH) at the phenyl ring’s para position while retaining the nitrile and methoxy groups for activity .

- Prodrug Approach : Link the compound to PEGylated carriers via hydrolyzable ester bonds .

- Co-Crystallization : Screen with cyclodextrins or co-solvents (e.g., β-cyclodextrin in aqueous buffer) to improve aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.